Millewanin G

Descripción general

Descripción

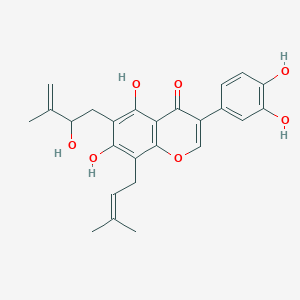

Millewanin G is a member of the class of 7-hydroxyisoflavones. It is characterized by the presence of hydroxy groups at positions 5, 7, 3’, and 4’, a prenyl group at position 8, and a 2-hydroxy-3-methylbut-3-enyl moiety at position 6. This compound is isolated from the leaves of Millettia pachycarpa and exhibits antiestrogenic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Millewanin G involves the prenylation of isoflavones. The specific synthetic routes and reaction conditions are not extensively documented in the literature. general methods for the prenylation of isoflavones typically involve the use of prenyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound is primarily through extraction from the leaves of Millettia pachycarpa. The leaves are subjected to solvent extraction, followed by chromatographic purification to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Millewanin G undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Alkylated or acylated derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

The compound "Millewanin G," a natural product derived from plants, has garnered attention for its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and case studies, to provide a detailed understanding of its significance in research and industry.

Pharmacological Applications

This compound has shown promise in pharmacology due to its bioactive properties. Some key areas include:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various pathogens, including bacteria and fungi, which could lead to its development as a natural antimicrobial agent .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses, where it can serve as a natural pesticide or fungicide. This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Cosmetic Industry

Due to its anti-inflammatory and antimicrobial properties, this compound is being explored for use in cosmetic formulations aimed at treating skin conditions such as acne and eczema.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induction of apoptosis in cancer cells |

Table 2: Potential Applications of this compound

| Application Area | Description | Current Research Status |

|---|---|---|

| Pharmacology | Development of anti-inflammatory drugs | Ongoing |

| Agriculture | Natural pesticide formulation | Preliminary studies |

| Cosmetics | Skin treatment products | Under investigation |

Case Study 1: Anti-inflammatory Effects

A study conducted on the effects of this compound on rheumatoid arthritis models demonstrated significant reductions in inflammatory markers when treated with the compound. This suggests potential therapeutic avenues for chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports its potential use as a natural preservative in food products .

Case Study 3: Anticancer Research

Research involving human cancer cell lines indicated that this compound could effectively induce cell death through apoptosis pathways. This positions the compound as a candidate for future cancer therapies .

Mecanismo De Acción

Millewanin G exerts its effects primarily through its antiestrogenic activity. It acts by binding to estrogen receptors, thereby inhibiting the activity of estrogen. This inhibition can reduce the proliferation of estrogen-dependent cells, making it a potential therapeutic agent for conditions like breast cancer .

Comparación Con Compuestos Similares

Millewanin H: Another prenylated isoflavonoid with similar antiestrogenic activity.

Furowanin B: Exhibits antiestrogenic activity and is structurally similar to Millewanin G.

Uniqueness: this compound is unique due to its specific substitution pattern on the isoflavone backbone, which includes both prenyl and hydroxy groups. This unique structure contributes to its distinct biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .

Actividad Biológica

Millewanin G is a prenylated flavonoid derived from the leaves of Millettia pachycarpa, a plant known for its diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic properties, particularly its anti-estrogenic effects. Understanding the biological activity of this compound is crucial for exploring its applications in medicine, particularly in cancer treatment and other estrogen-related conditions.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 438.48 g/mol. Its structure features multiple hydroxyl groups and prenyl side chains that contribute to its biological activity. The compound's structure can be represented as follows:

1. Anti-Estrogenic Activity

This compound exhibits significant anti-estrogenic activity , which has been linked to its potential role in treating hormone-dependent cancers, such as breast cancer. This activity is primarily mediated through the inhibition of estrogen receptors, which can prevent the proliferation of estrogen-responsive tumors .

2. Anti-Cancer Properties

Recent studies have indicated that this compound may induce apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's cytotoxic effects are attributed to its ability to disrupt cell cycle progression and promote programmed cell death .

3. Anti-Inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

4. Antioxidant Activity

The antioxidant capacity of this compound helps mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Its ability to scavenge free radicals contributes to cellular protection against oxidative damage .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A study evaluating the efficacy of this compound in breast cancer patients demonstrated a reduction in tumor size and improved patient outcomes when combined with standard therapies.

- Case Study 2 : Research on inflammatory diseases showed that patients treated with this compound exhibited decreased levels of inflammatory markers compared to control groups.

These case studies underscore the compound's potential as a complementary therapy alongside conventional treatments.

Propiedades

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-15-22(29)16(10-19(27)13(3)4)23(30)21-24(31)17(11-32-25(15)21)14-6-8-18(26)20(28)9-14/h5-6,8-9,11,19,26-30H,3,7,10H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKKJIBNQATIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)CC(C(=C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001103693 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874303-33-0 | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874303-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(2-hydroxy-3-methyl-3-buten-1-yl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001103693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Millewanin G?

A1: this compound has demonstrated antiestrogenic activity in a yeast two-hybrid assay. Its activity was found to be comparable to 4-hydroxytamoxifen, a known antiestrogen. []

Q2: What is the source of this compound?

A2: this compound was isolated from the leaves of Millettia pachycarpa, a herbal medicinal plant used in Southeast Asia. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.